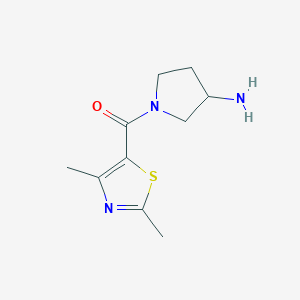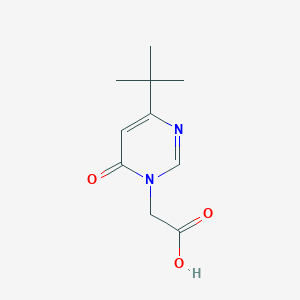
2-(4-(叔丁基)-6-氧代嘧啶-1(6H)-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(tert-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-(4,6-二甲氧基嘧啶-2-基)乙腈的合成
该研究涉及由 2-氯-4,6-二甲氧基嘧啶和叔丁基氰基乙酸制备叔丁基 2-氰基-2-(4,6-二甲氧基嘧啶-2-基)乙酸酯。2-(4,6-二甲氧基嘧啶-2-基)乙腈的合成以叔丁基 2-氰基-2-(4,6-二甲氧基嘧啶-2-基)乙酸酯为原料,对甲苯磺酸为催化剂,通过脱羧反应制得。该研究优化了反应条件,收率达到 90% 以上,并采用红外、1H 核磁共振和 13C 核磁共振方法对产物的结构进行了确认 (金东元,2010)。
新型二茂基尿嘧啶肽核酸单体的简便合成和详细表征
该研究成功制备了一种新型二茂基尿嘧啶肽核酸 (PNA) 单体。该合成涉及关键合成子与苯甲酰氯的一锅反应,然后与溴乙酸乙酯反应。酯水解后,该酸与受保护的 PNA 骨架偶联。该单体与 9-乙基腺嘌呤显着氢键合,并具有可逆的氧化电位,表明在亚微摩尔伏安检测限方面具有潜在的分析用途 (G. Gasser 等,2006)。
组胺 H4 受体配体的构效关系研究
从高通量筛选 (HTS) 活动中鉴定的嘧啶先导化合物开始,合成了一系列 2-氨基嘧啶作为组胺 H4 受体的配体。该化合物的优化导致了有效的体外抗炎和抗伤害感受剂的开发,突出了 H4R 拮抗剂在疼痛管理中的治疗潜力 (R. Altenbach 等,2008)。
4-氯吲哚-3-乙酸及其酯类的生物活性
该研究合成了 4-氯吲哚-3-乙酸 (4-Cl-IAA) 及其酯类,研究了它们在各种生物测定中的生物活性。这些化合物对燕麦胚芽鞘表现出显着的伸长活性,并诱导植物插条形成不定根,为其潜在的农业应用提供了见解 (M. 片山,2000)。
属性
IUPAC Name |
2-(4-tert-butyl-6-oxopyrimidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)7-4-8(13)12(6-11-7)5-9(14)15/h4,6H,5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYVSBAPZBJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C=N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
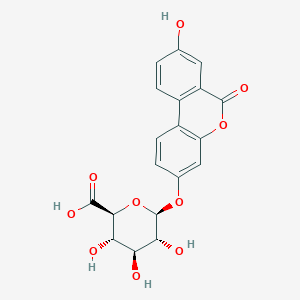
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)
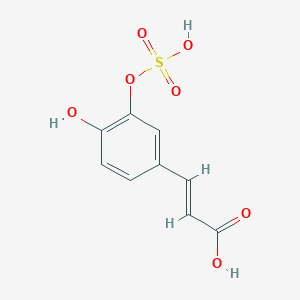


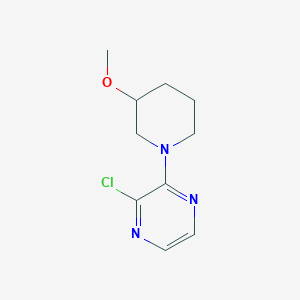
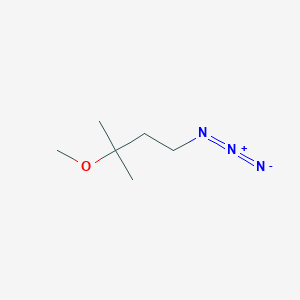
![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)





